Nintedanib Exhibits Broader Kinase Inhibition Profile and Higher Potency than Sunitinib
Nintedanib demonstrates a distinct and broader kinase inhibition profile compared to Sunitinib. While both inhibit VEGFR2 and PDGFRβ, Nintedanib is significantly more potent against VEGFR2 (IC50 13 nM vs. 80 nM for Sunitinib) and also inhibits FGFR1/2/3 with IC50 values of 69/37/108 nM, a target family not effectively covered by Sunitinib . This broader inhibition of FGFRs, in addition to VEGFRs and PDGFRs, is a key differentiator for applications requiring modulation of fibroblast activity and angiogenesis [1].
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | VEGFR2: 13 nM; FGFR1/2/3: 69/37/108 nM; PDGFRα/β: 59/65 nM |
| Comparator Or Baseline | Sunitinib: VEGFR2 IC50 = 80 nM; PDGFRβ IC50 = 2 nM; does not potently inhibit FGFRs |
| Quantified Difference | Nintedanib is 6.2-fold more potent against VEGFR2 (13 nM vs. 80 nM). Sunitinib is 32.5-fold more potent against PDGFRβ (2 nM vs. 65 nM). Nintedanib uniquely inhibits FGFRs. |
| Conditions | Cell-free kinase assays |
Why This Matters
The differential potency and target spectrum dictate experimental outcomes in angiogenesis and fibrosis models, guiding compound selection based on specific pathway involvement.
- [1] Roskoski, R. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research, 103, 26-48. View Source
